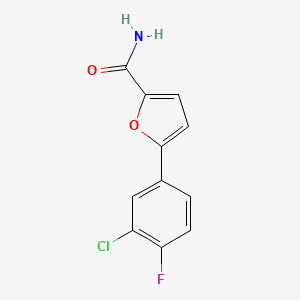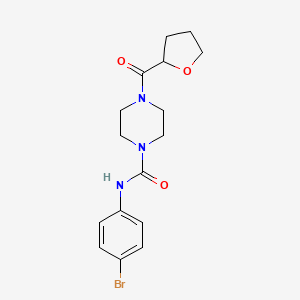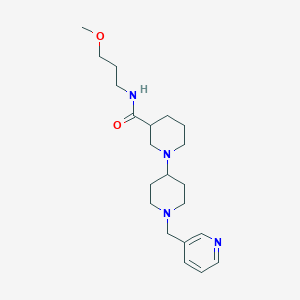
5-(3-chloro-4-fluorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-4-fluorophenyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the transport of chloride ions across the cell membrane, and its dysfunction is responsible for cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems.
作用機序
The mechanism of action of 5-(3-chloro-4-fluorophenyl)-2-furamide involves the inhibition of CFTR protein, which regulates the transport of chloride ions across the cell membrane. CFTR(inh)-172 binds to the regulatory domain of CFTR protein and prevents its activation, leading to a decrease in chloride ion transport. This inhibition of CFTR protein has been shown to improve the function of airway epithelial cells in CF patients.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve the function of airway epithelial cells in CF patients, leading to increased chloride ion transport. CFTR(inh)-172 has also been shown to inhibit the growth and metastasis of cancer cells, indicating its potential applications in cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 5-(3-chloro-4-fluorophenyl)-2-furamide in lab experiments is its potency as a CFTR inhibitor. This compound has been shown to effectively inhibit CFTR protein, leading to improved cellular function. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on 5-(3-chloro-4-fluorophenyl)-2-furamide. One potential direction is to investigate the efficacy of this compound in combination with other CFTR inhibitors, which could lead to improved therapeutic outcomes for CF patients. Another direction is to study the potential applications of CFTR(inh)-172 in other diseases, such as cancer, where CFTR has been implicated in tumor progression and metastasis. Furthermore, the development of more efficient synthesis methods for this compound could lead to increased availability and accessibility for research purposes.
合成法
The synthesis of 5-(3-chloro-4-fluorophenyl)-2-furamide involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with furan-2-carboxylic acid. The resulting intermediate is then converted into the final product through a series of reactions involving several reagents, including thionyl chloride, acetic anhydride, and triethylamine. The yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
5-(3-chloro-4-fluorophenyl)-2-furamide has been extensively studied for its potential applications in drug development. This compound has shown promising results in preclinical studies as a CFTR inhibitor, which could be used to treat CF patients. CFTR(inh)-172 has also been studied for its potential applications in cancer therapy, as CFTR has been shown to play a role in tumor progression and metastasis.
特性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c12-7-5-6(1-2-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKQWYPZMONOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5370261.png)
![3-[(4-cyclobutyl-6-methylpyrimidin-2-yl)(methyl)amino]propane-1,2-diol](/img/structure/B5370269.png)
![5,7-dimethyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5370277.png)
![rel-(3S,4S)-1-[(1-aminocyclobutyl)carbonyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5370278.png)
![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)



![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)

![3-{[allyl(methyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5370363.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)